2-Methoxy-3-phenylmethoxypropanoic acid
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Overview
Description
2-Methoxy-3-phenylmethoxypropanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.229 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-phenylmethoxypropanoic acid typically involves the reaction of 2-methoxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-phenylmethoxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-3-phenylmethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-phenylpropanoic acid: This compound is structurally similar but lacks the phenylmethoxy group.
3-(2-Methoxyphenyl)propanoic acid: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness
2-Methoxy-3-phenylmethoxypropanoic acid is unique due to its specific combination of methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(11(12)13)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYDYPGPKFAOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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